2,2',3,3',4,5',6,6'-Octachlorobiphenyl
Overview
Description
2,2',3,3',4,5',6,6'-Octachlorobiphenyl is a useful research compound. Its molecular formula is C12H2Cl8 and its molecular weight is 429.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.31e-10 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Enantiomer Characterization and Impact on Drug Metabolism
2,2',3,3',4,5',6,6'-Octachlorobiphenyl, as a polychlorinated biphenyl (PCB), has been the subject of research regarding its atropisomers – molecules that are mirror images of each other. Studies have shown that these enantiomers exhibit differing potencies in inducing drug-metabolizing enzymes when tested in animal models. The enantiomers of octachlorobiphenyl, stable to racemization under physiological conditions, have shown weak phenobarbital-type inductions of cytochrome P-450, an important enzyme in drug metabolism (Püttmann, Oesch, Robertson, & Mannschreck, 1989).
2. Environmental Chemistry and Transport
Studies involving octachlorobiphenyl have also focused on its environmental chemistry, including its solubility in various solvent mixtures and its transport from sediment to water and air. These investigations are crucial for understanding the environmental fate and movement of such contaminants. For example, the solubility of polychlorinated biphenyls in water/alcohol mixtures has been extensively researched (Li & Andren, 1994).
3. Molecular and Physical Properties
Understanding the physical and molecular properties of octachlorobiphenyl is essential for predicting its behavior in different environments. Research has been conducted on the Henry's law constants of various PCB congeners, including octachlorobiphenyl, to understand their variation with temperature. Such data are critical for environmental modeling and risk assessment (Bamford, Poster, & Baker, 2000).
4. Biodegradation and Toxicology
The biodegradation pathways of PCBs like octachlorobiphenyl have been explored to understand their breakdown in the environment and potential toxicity. Investigations into the microbial dechlorination of such compounds are crucial for developing strategies for environmental remediation (Kuipers, Cullen, & Mohn, 1999).
Mechanism of Action
Target of Action
The primary target of 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl is the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes in organisms.
Mode of Action
2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the circadian clock.
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is likely to be lipophilic and to bioaccumulate in the body .
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl’s action include disruption of the circadian clock, which can lead to alterations in sleep patterns, hormone levels, and other physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl. For example, the compound’s bioaccumulation and toxicity can be influenced by factors such as the presence of other pollutants, temperature, and pH .
Biochemical Analysis
Biochemical Properties
It is known that PCBs, including 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pcbs are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that PCBs can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pcbs are known to be stable and do not readily degrade
Dosage Effects in Animal Models
Pcbs are known to have toxic or adverse effects at high doses .
Metabolic Pathways
Pcbs are known to interact with various enzymes or cofactors .
Transport and Distribution
Pcbs are known to interact with various transporters or binding proteins .
Subcellular Localization
Pcbs are known to be localized in specific compartments or organelles within the cell .
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,5,6-tetrachlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-6(16)11(19)12(20)7(3)8-9(17)4(14)2-5(15)10(8)18/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQOBQLZTUSEJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074148 | |
Record name | 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40186-71-8 | |
Record name | 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5',6,6'-OCTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N731BPT821 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.